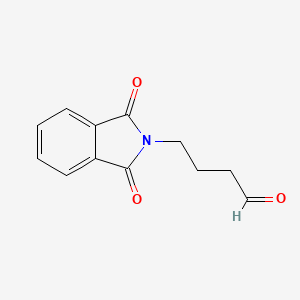

4-(1,3-Dioxoisoindolin-2-YL)butanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-4-3-7-13-11(15)9-5-1-2-6-10(9)12(13)16/h1-2,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXADABRNBNSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189537 | |

| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-60-5 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-(3-formylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Isoindole-2-butanol, 1,3-dihydro-1,3-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(1,3-Dioxoisoindolin-2-yl)butanal: Synthesis, Properties, and Applications

Abstract: 4-(1,3-Dioxoisoindolin-2-yl)butanal is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Featuring a terminal aldehyde and a stable phthalimide-protected amine, it serves as a versatile building block for the synthesis of a wide range of more complex molecules, including gamma-aminobutyric acid (GABA) analogs, pharmacophores, and various heterocyclic systems. This guide provides an in-depth analysis of its nomenclature, synthesis, physicochemical properties, key chemical reactions, and applications, offering a valuable resource for scientists working in medicinal chemistry and synthetic organic chemistry.

Nomenclature and Structure Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(1,3-dioxoisoindol-2-yl)butanal .[1][2] This name systematically describes its molecular structure:

-

Butanal: The parent structure is a four-carbon aliphatic chain with an aldehyde group (-CHO) at position 1.

-

4-(...): A substituent is attached to the fourth carbon of the butanal chain.

-

1,3-Dioxoisoindolin-2-yl: This describes the substituent, which is the phthalimide group. "Isoindoline" refers to the bicyclic system, "1,3-dioxo" indicates the two ketone groups, and "-2-yl" specifies that the connection to the butanal chain is through the nitrogen atom (position 2) of the imide.

The compound is also known by several synonyms, including N-(3-Formylpropyl)phthalimide, 4-Phthalimidobutanal, and γ-Phthalimidobutyraldehyde.[2][3][4]

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 3598-60-5[1][5][6][7][8] |

| Molecular Formula | C₁₂H₁₁NO₃[1][3][5][7][8] |

| Molecular Weight | 217.22 g/mol [5][8] |

| Canonical SMILES | O=CCCCN1C(=O)C2=CC=CC=C2C1=O[1][2] |

| InChI Key | WMXADABRNBNSJC-UHFFFAOYSA-N[1][6][7] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved via the Gabriel synthesis , a robust method for forming primary amines from alkyl halides.[9][10][11] This pathway utilizes the phthalimide anion as a surrogate for ammonia, preventing the over-alkylation that often plagues direct amination with alkyl halides.[9]

The synthesis requires a two-step approach to accommodate the reactive aldehyde group:

-

Protection of the Aldehyde: The aldehyde group in the starting material, 4-bromobutanal, is highly susceptible to nucleophilic attack. To prevent unwanted side reactions, it is first protected as a diethyl acetal.

-

N-Alkylation (Gabriel Reaction): Potassium phthalimide is reacted with the protected 4-bromobutanal diethyl acetal. The phthalimide anion acts as a nucleophile, displacing the bromide ion in a classic SN2 reaction.[12][13]

-

Deprotection of the Acetal: The resulting N-substituted phthalimide with the acetal group is then carefully hydrolyzed under mild acidic conditions to regenerate the aldehyde, yielding the final product.

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of Potassium Phthalimide

-

To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF), add 4-bromobutanal diethyl acetal (1.0 equivalent).

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(4,4-diethoxybutyl)phthalimide.

Step 2: Acetal Hydrolysis

-

Dissolve the crude product from Step 1 in a mixture of acetone and 1M hydrochloric acid.

-

Stir the solution at room temperature for 2-4 hours until TLC indicates the complete disappearance of the starting material.

-

Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature with limited solubility in water but good solubility in many organic solvents.[14]

Summary of Physicochemical Data:

| Property | Value / Description |

|---|---|

| Physical Form | Solid[6] |

| Purity | Typically ≥95%[1][5][7] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[4][6] |

| Topological Polar Surface Area | 54.4 Ų[3] |

| Rotatable Bond Count | 4[3] |

| Hydrogen Bond Acceptor Count | 3[3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm), a triplet for the aldehyde proton (~9.8 ppm), a triplet for the methylene group adjacent to the nitrogen (~3.7 ppm), and multiplets for the other two methylene groups in the butyl chain.

-

¹³C NMR: The carbon NMR would display signals for the two carbonyl carbons of the imide (~168 ppm), aromatic carbons, the aldehyde carbonyl carbon (~202 ppm), and the three distinct methylene carbons of the alkyl chain.

-

IR Spectroscopy: Key infrared absorption bands would include strong C=O stretching vibrations for the imide and aldehyde groups (around 1770, 1710, and 1725 cm⁻¹ respectively) and C-H stretching for the aromatic and aliphatic portions.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups: the aldehyde and the phthalimide-protected amine.

Reactions of the Aldehyde Group

The aldehyde moiety is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a precursor for GABA and its derivatives.[15]

-

Reduction: Can be reduced to the primary alcohol, 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields a more complex secondary or tertiary amine.

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, extending the carbon chain.

-

Passerini Reaction: The aldehyde can participate in multicomponent reactions, such as the Passerini reaction, to rapidly build molecular complexity.[16][17]

Deprotection of the Phthalimide Group

The phthalimide group serves as a highly stable protecting group for the primary amine. Its removal is the key step to unmasking the amino functionality.

-

Hydrazinolysis (Ing-Manske Procedure): This is the most common deprotection method.[9][11] Treatment with hydrazine hydrate in a solvent like ethanol or methanol results in the formation of the desired primary amine (4-aminobutanal) and a stable phthalhydrazide precipitate, which can be easily filtered off.[9][12]

-

Mild Reductive Cleavage: An exceptionally mild method involves reduction with sodium borohydride followed by treatment with acetic acid.[18][19] This process avoids harsh basic or acidic conditions and is compatible with sensitive functional groups.[19]

Reactivity and Deprotection Pathways

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a synthetic intermediate for molecules of pharmaceutical interest, particularly those related to the neurotransmitter GABA.

-

Synthesis of GABA and its Analogs: Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the central nervous system. Its derivatives are used in a variety of neurological drugs.[20] The title compound is a direct precursor to 4-aminobutanal, which can be oxidized to GABA. Furthermore, by using the aldehyde for chain extension or modification before deprotection, a wide array of β-substituted GABA derivatives can be synthesized.[20] These derivatives, such as baclofen and pregabalin, have enhanced blood-brain barrier permeability and specific pharmacological profiles.[20][21]

-

Building Block for Heterocycles: The 1,4-amino-aldehyde structure (after deprotection) is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

-

Molecular Probes and Ligands: The phthalimide group itself is a recognized pharmacophore found in many bioactive compounds.[17][22] Researchers have incorporated the 4-(phthalimido)butyl moiety into larger molecules to probe biological systems or to develop new therapeutic agents targeting, for example, GABA receptors or voltage-gated sodium channels.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]

Conclusion

This compound is a strategically important synthetic intermediate. Its value is derived from the stable, masked primary amine provided by the phthalimide group and the synthetically versatile aldehyde functionality. This combination allows for sequential, controlled modifications at either end of the molecule, providing a reliable route to valuable pharmaceutical targets, most notably derivatives of the neurotransmitter GABA. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to utilize this powerful building block in the development of novel chemical entities.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-butanal | C12H11NO3 | CID 77150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(Phthalimidyl)butanal | 3598-60-5 [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. This compound | 3598-60-5 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. capotchem.com [capotchem.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. kvmwai.edu.in [kvmwai.edu.in]

- 11. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Phthalimide - Wikipedia [en.wikipedia.org]

- 15. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 19. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 20. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal (C12H11NO3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a molecule with the chemical formula C12H11NO3. While specific research on this exact compound is limited, this document compiles available data and provides inferred knowledge based on the well-established chemistry and biological activities of N-substituted phthalimide derivatives. This guide covers the physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic data, and potential biological activities, with a focus on anti-inflammatory and antimicrobial applications. The information is presented to support further research and drug development efforts centered on this and related molecular scaffolds.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 217.22 g/mol . The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H11NO3 | --INVALID-LINK-- |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 3598-60-5 | --INVALID-LINK-- |

| Appearance | White/Crystalline Powder (inferred) | |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to this compound involves the oxidation of the corresponding alcohol, 4-(1,3-dioxoisoindolin-2-yl)butan-1-ol. This precursor can be synthesized via the Gabriel synthesis, starting from potassium phthalimide and 4-bromobutan-1-ol.

Logical Workflow for Synthesis

An In-depth Technical Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a phthalimide derivative with potential applications in medicinal chemistry and drug development. This document details its chemical identity, synthesis protocols, and the broader biological context of phthalimide-containing compounds, offering valuable insights for researchers in the field.

Chemical Identity and Synonyms

This compound is a chemical compound featuring a phthalimide group linked to a butanal moiety. The phthalimide group is a well-known pharmacophore, and its derivatives have garnered significant interest in drug discovery.

Synonyms:

-

4-Phthalimidobutanal[1]

-

4-Phthalimidobutyraldehyde[1]

-

N-(4-oxobutyl)phthalimide[1]

-

gamma-Phthalimidobutyraldehyde[1]

-

4-(1,3-dioxoisoindol-2-yl)butanal[1]

Chemical Structure:

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(1,3-Dioxoisoindolin-2-YL)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 4-(1,3-Dioxoisoindolin-2-YL)butanal. The information herein is curated for professionals in research and development who require a thorough understanding of this compound's characteristics for its application in chemical synthesis and drug discovery.

Spectroscopic Data

While a complete set of publicly available, experimentally derived spectra for this compound is not consolidated in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on analysis of its structural features and data from closely related analogs.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for confirming the arrangement of protons within the molecule. The expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.8 | Triplet (t) | 1H |

| Phthalimide (aromatic) | ~7.8-7.9 | Multiplet (m) | 4H |

| Methylene adjacent to N (-CH₂-N) | ~3.7 | Triplet (t) | 2H |

| Methylene adjacent to CHO (-CH₂-CHO) | ~2.6 | Multiplet (m) | 2H |

| Methylene (-CH₂-) | ~2.0 | Multiplet (m) | 2H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | ~202 |

| Phthalimide Carbonyl (C=O) | ~168 |

| Phthalimide Quaternary (aromatic) | ~132 |

| Phthalimide CH (aromatic) | ~134, ~123 |

| Methylene adjacent to N (-CH₂-N) | ~37 |

| Methylene adjacent to CHO (-CH₂-CHO) | ~43 |

| Methylene (-CH₂-) | ~22 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium |

| Aldehyde C=O Stretch | ~1725 | Strong |

| Imide C=O Stretch (asymmetric) | ~1770 | Strong |

| Imide C=O Stretch (symmetric) | ~1710 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 217.07 |

| Key Fragments | 160, 148, 130, 104, 76 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor alcohol, N-(4-hydroxybutyl)phthalimide, followed by its oxidation.

Synthesis of N-(4-hydroxybutyl)phthalimide

Materials:

-

Phthalimide

-

Potassium carbonate (K₂CO₃)

-

4-Bromobutanol

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of phthalimide (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-bromobutanol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield N-(4-hydroxybutyl)phthalimide.

Oxidation of N-(4-hydroxybutyl)phthalimide to this compound

A mild oxidation method, such as the use of Dess-Martin periodinane (DMP), is suitable for this conversion.

Materials:

-

N-(4-hydroxybutyl)phthalimide

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Dissolve N-(4-hydroxybutyl)phthalimide (1 equivalent) in dry DCM in a round-bottom flask.

-

Add Dess-Martin periodinane (1.5 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway from phthalimide to the target aldehyde.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1,3-Dioxoisoindolin-2-YL)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a molecule of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted NMR data based on the analysis of structurally similar compounds. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra and a plausible synthetic route for its preparation.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from established principles of NMR spectroscopy and by comparing the structure with known data for related N-substituted phthalimides and butanal derivatives.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.78 | t, J = 1.5 Hz | 1H | H-1 (Aldehyde) |

| 7.85 | dd, J = 5.5, 3.0 Hz | 2H | H-6, H-9 (Phthalimide) |

| 7.72 | dd, J = 5.5, 3.0 Hz | 2H | H-7, H-8 (Phthalimide) |

| 3.75 | t, J = 7.0 Hz | 2H | H-4 |

| 2.55 | dt, J = 7.2, 1.5 Hz | 2H | H-2 |

| 2.05 | p, J = 7.1 Hz | 2H | H-3 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 | C-1 (Aldehyde C=O) |

| 168.4 | C-5, C-10 (Phthalimide C=O) |

| 134.1 | C-6a, C-8a (Phthalimide Ar-C) |

| 132.2 | C-5a, C-9a (Phthalimide Ar-C) |

| 123.3 | C-6, C-7, C-8, C-9 (Phthalimide Ar-CH) |

| 43.5 | C-2 |

| 37.8 | C-4 |

| 24.5 | C-3 |

Experimental Protocols

This section details the recommended methodologies for the synthesis of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

Synthesis of this compound

A plausible and common method for the synthesis of N-substituted phthalimides is the Gabriel synthesis. A variation of this method, starting from a suitable precursor, is described below.

Materials:

-

Potassium phthalimide

-

4-bromobutanal or a protected precursor like 4-bromobutanal dimethyl acetal

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (for deprotection if using a protected aldehyde)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 4-bromobutanal dimethyl acetal (1.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3,3-dimethoxypropyl)phthalimide.

-

Dissolve the crude product in a mixture of acetone and 1M hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours to deprotect the aldehyde.

-

Neutralize the reaction with a saturated aqueous sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

Processing:

-

Apply a line broadening of 0.3 Hz.

-

Fourier transform, phase correct, and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher (corresponding to the proton frequency).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Processing:

-

Apply a line broadening of 1-2 Hz.

-

Fourier transform, phase correct, and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

-

Visualization of Structural-Spectral Relationships

The following diagram illustrates the logical connection between the different chemical environments within the this compound molecule and their corresponding predicted NMR signals.

Caption: Molecular structure and its correlation with predicted NMR signals.

Mass Spectrometry of 4-(1,3-Dioxoisoindolin-2-YL)butanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a compound of interest in drug discovery programs due to its affinity for dopamine D2 and D3 receptors.[1] This document outlines predicted fragmentation patterns, a detailed experimental protocol for its analysis, and a summary of its key chemical properties.

Core Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol .[1][2][3] It is characterized by the presence of a phthalimide group connected to a butanal moiety via a nitrogen atom.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| IUPAC Name | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal | [4][5] |

| CAS Number | 3598-60-5 | [4][5] |

| Physical Form | Solid | [4] |

Predicted Mass Spectrometry Fragmentation

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺) at m/z 217. The fragmentation of this molecular ion is likely to proceed through several key pathways, primarily involving the cleavage of the butanal side chain and fragmentation of the phthalimide ring.

Key Predicted Fragments:

| m/z | Predicted Fragment Ion | Description |

| 217 | [C₁₂H₁₁NO₃]⁺ | Molecular Ion ([M]⁺) |

| 188 | [C₁₀H₆NO₃]⁺ | Loss of the ethyl group (-C₂H₅) from the butanal chain. |

| 173 | [C₉H₅O₃]⁺ | McLafferty rearrangement leading to the loss of an alkene. |

| 160 | [C₈H₄NO₂]⁺ | Cleavage of the entire butanal side chain, leaving the phthalimide radical cation. |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation. |

| 133 | [C₇H₅O₂]⁺ | Loss of CO from the phthalimide fragment. |

| 104 | [C₇H₄O]⁺ | Further fragmentation of the phthalimide ring. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment from the phthalimide group. |

| 72 | [C₄H₈O]⁺ | Ion corresponding to the butanal side chain.[6][7] |

| 44 | [C₂H₄O]⁺ | Fragment from the butanal chain. |

| 29 | [CHO]⁺ | Formyl radical cation from the aldehyde group. |

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized experimental protocol for the analysis of this compound using a standard research-grade mass spectrometer.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

2. Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which is useful for structural elucidation. ESI would be suitable for generating the protonated molecule [M+H]⁺.

3. Data Acquisition Parameters (Example for EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 20-300

-

Scan Rate: 1 scan/second

-

Inlet System: Direct infusion or Gas Chromatography (GC) inlet. If using GC, a suitable column (e.g., DB-5ms) and temperature program would be necessary to ensure proper elution of the compound.

4. Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern and with mass spectral databases for similar compounds.

Logical Workflow for Mass Spectrometric Analysis

Caption: Workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted major fragmentation pathways of this compound.

References

- 1. This compound | 3598-60-5 | DAA59860 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [chemicalbook.com]

- 4. This compound | 3598-60-5 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Butanal [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(1,3-Dioxoisoindolin-2-YL)butanal

Abstract

Introduction

This compound, also known as N-(3-formylpropyl)phthalimide, is a molecule of interest in synthetic organic chemistry, potentially serving as a precursor or intermediate in the development of more complex molecules. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which can be considered a molecular "fingerprint." This guide will deconstruct the expected IR spectrum of this compound by examining the vibrational modes of its key structural components.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is dominated by the characteristic absorptions of the phthalimide group and the aldehyde group. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected wavenumber ranges based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde | C-H Stretch | 2830 - 2695 cm⁻¹ | Medium | Often appears as a pair of weak to medium bands. The lower wavenumber band around 2720 cm⁻¹ is particularly diagnostic for aldehydes[1]. |

| Alkane | C-H Stretch | 2975 - 2845 cm⁻¹ | Medium to Strong | Arises from the stretching of the C-H bonds in the butyl chain[2]. |

| Phthalimide | C=O Stretch (asymmetric) | ~1775 cm⁻¹ | Strong | The imide carbonyls typically show two distinct stretching bands due to symmetric and asymmetric coupling. |

| Phthalimide | C=O Stretch (symmetric) | ~1715 cm⁻¹ | Strong | This band can sometimes overlap with the aldehyde carbonyl stretch. |

| Aldehyde | C=O Stretch | 1740 - 1720 cm⁻¹ | Strong | For a saturated aliphatic aldehyde, this is a very strong and characteristic absorption[1][3][4]. |

| Aromatic Ring | C=C Stretch | 1625 - 1430 cm⁻¹ | Medium to Weak | The benzene ring of the phthalimide group will show several bands in this region[5]. |

| Alkane | C-H Bend | 1465 - 1370 cm⁻¹ | Medium | Bending vibrations (scissoring and rocking) of the CH₂ groups in the butyl chain. |

| Imide | C-N Stretch | ~1390 cm⁻¹ | Strong | A characteristic stretching vibration for the imide C-N bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation.

3.1. Instrumentation and Materials

-

FTIR Spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Sample of this compound (solid or oil).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

3.2. Procedure

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent.

-

Record a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. The spectrometer will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Perform any necessary baseline corrections or other processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing an IR spectrum using the ATR-FTIR technique.

Caption: Workflow for ATR-FTIR Spectroscopy.

Interpretation of the Spectrum

When analyzing the IR spectrum of this compound, the most prominent features will be the strong carbonyl (C=O) absorptions. The presence of three carbonyl groups (two from the imide, one from the aldehyde) will likely result in a strong, possibly broad, band between 1775 and 1715 cm⁻¹. The asymmetric stretch of the imide carbonyl is expected at the higher end of this range, around 1775 cm⁻¹, while the symmetric imide and the aldehyde carbonyl stretches are expected to be closer together, around 1720-1715 cm⁻¹.

A key diagnostic feature for confirming the aldehyde group is the presence of the characteristic C-H stretching bands around 2830-2720 cm⁻¹[1][6]. These are often of medium to weak intensity and appear just to the right of the main aliphatic C-H stretching bands. The aromatic C=C stretching vibrations from the phthalimide's benzene ring will appear as a series of weaker bands in the 1625-1430 cm⁻¹ region[5]. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the overall molecular structure.

Conclusion

The infrared spectrum of this compound can be effectively predicted and interpreted by considering the characteristic absorption frequencies of its phthalimide and aldehyde functional groups. The key spectral features to identify are the imide and aldehyde carbonyl stretches, the diagnostic aldehyde C-H stretches, and the aromatic C=C stretches. This guide provides the foundational data and methodologies for researchers to utilize FTIR spectroscopy as a reliable tool for the characterization of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

An In-depth Technical Guide to 4-(1,3-Dioxoisoindolin-2-YL)butanal

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(1,3-Dioxoisoindolin-2-YL)butanal, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes key data, outlines experimental methodologies, and visualizes relevant chemical pathways and workflows.

Core Chemical Properties

This compound, also known by synonyms such as N-(3-Formylpropyl)phthalimide and 4-Phthalimidobutanal, is a solid chemical compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanal | [2][3] |

| CAS Number | 3598-60-5 | [2][3] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3][4] |

| Molecular Weight | 217.224 g/mol | [2][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2][4] |

| Storage Temperature | -20°C | [1] |

Synthesis and Experimental Protocols

Another potential route is the oxidation of the corresponding alcohol, N-(4-hydroxybutyl)phthalimide. A systematic study on the oxidation of similar 3-hydroxy-2-substituted isoindolin-1-ones to their corresponding phthalimides has been conducted using reagents such as nickel peroxide (NiO₂), pyridinium chlorochromate (PCC), and 2-iodoxybenzoic acid (IBX).[6]

A generalized workflow for the synthesis via oxidation is proposed below.

Experimental Protocol: General Oxidation Procedure (Hypothetical)

-

Dissolution: Dissolve N-(4-hydroxybutyl)phthalimide in a suitable organic solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Add the chosen oxidizing agent (e.g., PCC adsorbed on silica gel, IBX, or a slurry of freshly prepared NiO₂) to the reaction mixture. The molar equivalents and reaction conditions (temperature, time) will vary depending on the oxidant used.[6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction appropriately. For instance, if using PCC, the mixture may be filtered through a pad of silica gel.

-

Extraction: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods such as NMR and IR to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not available in the searched literature, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Phthalimide): Strong absorptions around 1770 and 1715 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups.[5]

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1740-1720 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2850 and 2750 cm⁻¹.

-

C-N Stretch (Imide): A band in the region of 1300-1000 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aldehyde Proton (-CHO): A characteristic triplet signal is expected to appear far downfield, around δ 9.7-9.8 ppm.

-

Aromatic Protons: The four protons on the phthalimide ring will likely appear as two multiplets in the aromatic region, around δ 7.7-7.9 ppm.[5]

-

Methylene Protons (-CH₂-): The three methylene groups of the butyl chain will give rise to signals in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen and the aldehyde group will be the most deshielded.

-

-

¹³C NMR:

-

Carbonyl Carbons (Phthalimide): Signals for the two imide carbonyl carbons are expected around δ 168 ppm.[5]

-

Carbonyl Carbon (Aldehyde): The aldehyde carbonyl carbon should appear significantly downfield, likely above δ 200 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons of the phthalimide group are expected in the range of δ 123-134 ppm.[5]

-

Aliphatic Carbons: The carbons of the butyl chain will resonate in the upfield region of the spectrum.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the phthalimide moiety is a well-known pharmacophore present in a variety of biologically active compounds.[2][4] Phthalimide derivatives have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, antitumor, and immunomodulatory activities.[2][3][4][8]

The biological targets of phthalimide-containing drugs are diverse and can include enzymes and receptors involved in key signaling pathways. For instance, some phthalimide derivatives have been shown to inhibit enzymes like DNA gyrase and enoyl-acyl carrier protein reductase (InhA) in bacteria, making them potential antimicrobial agents.[8] Others have been investigated as inhibitors of the cytochrome bc1 complex, a target for antimalarial drugs.[9]

The general mechanism of action for many bioactive phthalimides involves their ability to interact with specific biological macromolecules, thereby modulating their function. A simplified representation of this interaction is shown below.

Given the structural features of this compound, it could potentially serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic applications. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the introduction of other pharmacophores to create novel drug candidates.

Conclusion

This compound is a phthalimide derivative with potential applications in synthetic and medicinal chemistry. While a complete experimental profile is not yet publicly available, this guide provides a summary of its known chemical properties and a scientifically grounded prediction of its synthesis and spectral characteristics. The presence of the phthalimide moiety suggests that this compound, or derivatives thereof, could exhibit interesting biological activities, warranting further investigation by the research and drug development community.

References

- 1. pure.uva.nl [pure.uva.nl]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. mdpi.com [mdpi.com]

- 6. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical Properties of 4-(1,3-Dioxoisoindolin-2-YL)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(1,3-Dioxoisoindolin-2-YL)butanal. The information is presented to support research and development activities, with a focus on clarity and practical application. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and a visualization of a relevant experimental workflow.

Core Physical and Chemical Properties

This compound, a compound of interest in medicinal chemistry and organic synthesis, possesses a distinct set of physical characteristics that are crucial for its handling, characterization, and application in further research.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1,3-dioxoisoindol-2-yl)butanal | [1] |

| Synonyms | 4-Phthalimidobutanal, 4-Phthalimidobutyraldehyde, N-(4-oxobutyl)phthalimide | |

| CAS Number | 3598-60-5 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Physical Form | Solid | |

| Boiling Point | 373.9 °C | |

| Purity | Typically available at ≥95% | [1] |

| Storage Temperature | -20 °C | |

| InChI Key | WMXADABRNBNSJC-UHFFFAOYSA-N | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are detailed, standard methodologies that are broadly applicable to organic compounds of this nature.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer[3]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely powdered using a mortar and pestle.[4]

-

Capillary Tube Packing: The powdered sample is introduced into the open end of a capillary tube and packed down to form a compact column of 4-6 mm in height.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4][5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the melting range.[4]

Boiling Point Determination (for Solids/High-Boiling Liquids)

For high-boiling point solids like this compound, specialized techniques are required. The Thiele tube method is a common approach.[6]

Apparatus:

-

Thiele tube[7]

-

Small test tube[7]

-

Capillary tube (sealed at one end)[7]

-

Thermometer[7]

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the substance is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heating oil.[7]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles. Heating is continued until a steady stream of bubbles emerges. The heat source is then removed.[6]

-

Measurement: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Understanding the solubility of a compound is fundamental for its application in various experimental settings, including reaction chemistry and biological assays.

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH)[8]

Procedure:

-

Sample Preparation: A small, measured amount of the solid (e.g., 20-30 mg) is placed into a series of clean, dry test tubes.[8]

-

Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the first test tube.[8]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by flicking the tube.[9]

-

Observation: The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.[9]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities and pH to build a comprehensive solubility profile. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[10]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Caption: Workflow for a dopamine receptor competitive binding assay.

Caption: Logical workflow for physical and structural characterization.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [chemicalbook.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. pharmadekho.com [pharmadekho.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. amherst.edu [amherst.edu]

- 9. chem.ws [chem.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

The Phthalimide Scaffold: From Simple Building Block to Potent Immunomodulators

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary

The isoindoline-1,3-dione, or phthalimide, core is a foundational structural motif in modern medicinal chemistry. While seemingly simple, this bicyclic aromatic imide has given rise to a clinically significant class of drugs known as Immunomodulatory Drugs (IMiDs), which have revolutionized the treatment of hematological malignancies. This technical guide delves into the role of phthalimide-containing molecules, using 4-(1,3-Dioxoisoindolin-2-YL)butanal as a representative building block to explore the synthesis, mechanism of action, and therapeutic applications of its more complex and potent derivatives, such as pomalidomide. We will dissect the causal relationships behind synthetic strategies and the molecular intricacies that govern the diverse biological activities of these compounds, providing a comprehensive resource for researchers in drug discovery and development.

The Phthalimide Core: A Privileged Scaffold

The phthalimide moiety is a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its utility stems from the Gabriel synthesis, a classic method for the preparation of primary amines. Beyond its role as a synthetic intermediate, the phthalimide structure itself is a key pharmacophore in a range of biologically active compounds, exhibiting anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[3][4]

One such fundamental building block is This compound .

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 3598-60-5 | C12H11NO3 | 217.22 g/mol |

Table 1: Physicochemical Properties of this compound.[5][6][7]

While this specific butanal derivative is primarily a synthetic intermediate, its structure embodies the essential phthalimide core that is elaborated upon to create highly potent therapeutic agents.[8][9]

Synthetic Pathways to Phthalimide-Based Therapeutics

The synthesis of complex phthalimide derivatives, such as the IMiDs, often begins with functionalized phthalic anhydrides. The journey from a simple phthalimide to a drug like pomalidomide involves a multi-step process designed to introduce the necessary pharmacophoric elements for potent biological activity.

General Synthesis of N-Substituted Phthalimides

The foundational step in many synthetic routes is the reaction of phthalic anhydride or a derivative with an amine. This reaction is robust and allows for the introduction of a wide variety of substituents on the nitrogen atom.

Caption: General synthesis of N-substituted phthalimides.

Exemplar Synthesis: Pomalidomide

Pomalidomide is a third-generation IMiD with potent anti-myeloma activity.[10] Its synthesis highlights the strategic chemical modifications required to achieve high efficacy. A common route involves the condensation of 4-amino-phthalic acid derivatives with a glutaramide moiety. While specific industrial syntheses are proprietary, a general conceptual pathway can be illustrated. The synthesis of pomalidomide-conjugates for applications like PROTACs often starts with pomalidomide and modifies its structure.[11][12]

Caption: Conceptual synthetic pathway to Pomalidomide.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of IMiDs are primarily mediated through their interaction with the protein Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[13][14] By binding to CRBN, IMiDs induce a conformational change that alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.

Key neo-substrates for the IMiD-CRL4^CRBN complex in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14] These factors are essential for the survival of myeloma cells. Their degradation leads to a cascade of downstream effects, including:

-

Direct Cytotoxicity: The degradation of IKZF1 and IKZF3 is directly toxic to myeloma cells.

-

Immunomodulation: IMiDs enhance the activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[13][15][16] They also inhibit the production of pro-inflammatory cytokines such as TNF-α.

-

Anti-angiogenesis: These drugs can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[10]

Caption: Molecular mechanism of Immunomodulatory Drug (IMiD) action.

Experimental Protocols: Synthesis of a Phthalimide Derivative

To provide a practical context, the following is a representative protocol for the synthesis of an N-substituted phthalimide, a foundational reaction in this area of medicinal chemistry.

Synthesis of N-(2-bromoethyl)phthalimide

This protocol is adapted from established methods for the alkylation of phthalimide.

Materials:

-

Potassium phthalimide

-

1,2-Dibromoethane

-

Dimethylformamide (DMF), anhydrous

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a round-bottom flask, add potassium phthalimide (1.0 eq) and anhydrous DMF.

-

Add 1,2-dibromoethane (1.2 eq) to the flask.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(2-bromoethyl)phthalimide as a white solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) and Clinical Significance

The evolution from thalidomide to lenalidomide and pomalidomide is a classic example of successful medicinal chemistry optimization. The addition of an amino group at the 4-position of the phthalimide ring and a fluoro group in other analogs significantly enhances potency.[17]

| Drug | Key Structural Modification | Relative Potency (Anti-TNF-α) | Primary Indication |

| Thalidomide | Baseline | 1x | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | 4-amino substitution | ~100x | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | 4-amino substitution, N-H on glutarimide | ~1000x | Relapsed/Refractory Multiple Myeloma |

Table 2: Comparison of Clinically Approved IMiDs.

The enhanced potency of later-generation IMiDs allows for lower therapeutic doses, which can lead to a more manageable side effect profile. However, all IMiDs carry a significant risk of teratogenicity and require strict risk evaluation and mitigation strategies (REMS) during their clinical use.[10]

Future Directions: Beyond Multiple Myeloma

The unique mechanism of action of phthalimide-based drugs has opened up new avenues of research. The ability to induce the degradation of specific proteins has led to the development of Proteolysis Targeting Chimeras (PROTACs), where a phthalimide-based CRBN ligand is linked to a ligand for a target protein, leading to the degradation of that protein.[18] This technology is being explored for the treatment of a wide range of diseases, including solid tumors and neurodegenerative disorders.

Conclusion

The journey from the simple chemical intermediate, this compound, to the life-saving cancer therapies of the IMiD class, showcases the power of medicinal chemistry. The phthalimide scaffold, once associated with tragedy, has been repurposed through rational drug design to create a class of molecules that have profoundly impacted the treatment of multiple myeloma and other hematological cancers. The ongoing exploration of this chemical space, particularly in the context of targeted protein degradation, ensures that the legacy of the phthalimide core will continue to drive innovation in drug discovery for years to come.

References

- Quach, H., et al. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32.

- Harrison, S. J., et al. (2009). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma.

-

Belgian Hematology Society. (n.d.). Immunomodulatory Drugs (IMIDs). Retrieved from [Link]

- Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.

- Fawdar, S., et al. (2015). Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience.

- An, G., & Chen, J. (2021). Key regulators of sensitivity to immunomodulatory drugs in cancer treatment.

- Almeida, M. L., et al. (2020).

- Almeida, M. L., et al. (2020).

- Lopes, L. A., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 17(1).

- da Silva, G. G., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Letters in Drug Design & Discovery, 16(8), 866-877.

- Fischer, E. S., et al. (2021). Photoswitchable Molecular Glues Enable Optical Control of Transcription Factor Degradation. Journal of the American Chemical Society, 143(49), 20986-20995.

- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(10), 3685-3691.

- El-Sayed, M. A., et al. (2014). Synthesis and evaluation of thalidomide and phthalimide esters as antitumor agents. Archiv der Pharmazie, 347(10), 738-749.

- Scott, J. S., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing.

- Anonymous. (n.d.). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Der Pharma Chemica.

- Anonymous. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. MDPI.

- Anonymous. (n.d.). This compound. ChemicalBook.

- Anonymous. (n.d.). This compound. ChemUniverse.

- Anonymous. (n.d.). This compound. Fluorochem.

- Singh, D., & Baruah, J. B. (2012). 2-Hydroxy-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (H 2 L) and...

- Anonymous. (n.d.). (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid. NIH.

- Anonymous. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. PubMed Central.

- Steinebach, C., et al. (2020). Replacing the phthalimide core in thalidomide with benzotriazole. Organic & Biomolecular Chemistry, 18(29), 5548-5553.

- Lu, Z., et al. (2021). Bioinspired Synthesis of Alstoscholarinoids A and B. Organic Letters, 23(15), 5941-5945.

Sources

- 1. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. biomedgrid.com [biomedgrid.com]

- 5. This compound [chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. Immunomodulatory Drugs (IMIDs) | Belgian Hematology Society [bhs.be]

- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Replacing the phthalimide core in thalidomide with benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of N-Protecting Groups on the Reactivity of Amino Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected α-amino aldehydes are versatile chiral building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules, including alkaloids, amino alcohols, and peptide mimetics.[1] The aldehyde functionality provides a reactive handle for carbon-carbon bond formation, while the adjacent stereocenter, derived from natural or unnatural amino acids, offers a source of chirality. The nature of the nitrogen-protecting group (PG) plays a pivotal role in modulating the reactivity and stereoselectivity of reactions at the aldehyde carbonyl. This technical guide provides an in-depth analysis of the reactivity of the aldehyde group in N-protected amino aldehydes, with a focus on the influence of three commonly used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

The Role of the N-Protecting Group: Stereoelectronic Effects

The N-protecting group exerts a profound influence on the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This control is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).

-

Felkin-Anh Model (Non-chelation Control): In the absence of a chelating metal, the stereochemical outcome is dictated by steric and electronic interactions. The largest substituent on the α-carbon orients anti-periplanar to the incoming nucleophile to minimize steric hindrance. For N-protected amino aldehydes, the protected amino group is often the largest substituent. This model generally predicts the formation of anti-diastereomers.

-

Cram-Chelate Model (Chelation Control): Certain protecting groups, notably the Boc group, can act as a chelating auxiliary in the presence of a Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄).[2] The Lewis acid coordinates to both the carbonyl oxygen of the protecting group and the aldehyde oxygen, forming a rigid five-membered ring. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face, typically leading to the formation of syn-diastereomers.[3]

The choice of N-protecting group, therefore, allows for diastereodivergent synthesis from a single chiral precursor. Cbz and Fmoc groups are generally considered non-chelating and thus favor Felkin-Anh-type additions.

Key Reactions and the Influence of N-Protecting Groups

The following sections detail three key classes of reactions involving N-protected amino aldehydes and discuss the influence of the N-protecting group on their outcomes.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine (like tryptamine or dopamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[4]

The stereoselectivity of the Pictet-Spengler reaction with chiral N-protected amino aldehydes is highly dependent on the reaction conditions and the nature of the protecting group. The formation of either cis or trans diastereomers can be controlled.

Table 1: Influence of N-Protecting Group on the Diastereoselectivity of the Pictet-Spengler Reaction

| N-Protected Amino Aldehyde | β-Arylethylamine | Acid Catalyst | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| N-Boc-L-tryptophanal | Tryptamine | TFA | CH₂Cl₂ | 0 to rt | 95:5 | 85 | [5],[6] |

| N-Cbz-D-tryptophanal | Tryptamine | TFA | Benzene | reflux | 15:85 | 92 | [7] |

| N-Boc-L-phenylalaninal | Dopamine HCl | TFA | CH₂Cl₂ | rt | >95:5 (cis) | 88 | [5] |

Note: The data in this table is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.

Caption: General workflow for the Pictet-Spengler reaction.

Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. N-protected amino aldehydes can act as the electrophilic partner in crossed aldol reactions. The stereochemical outcome is again highly dependent on the N-protecting group and the reaction conditions, particularly the choice of base and solvent.

Table 2: Influence of N-Protecting Group on the Diastereoselectivity of Aldol Reactions

| N-Protected Amino Aldehyde | Enolate Source | Base | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Boc-L-leucinal | Acetone | L-proline | DMSO | rt | 95:5 | 88 | [8] |

| N-Cbz-glycinal | Methyl isocyanoacetate | DBU | THF | -78 | 85:15 | 75 | [8] |

| N-Fmoc-L-alaninal | Propanal | L-proline | CH₂Cl₂ | 0 | 90:10 | 82 | [8] |

Note: The data in this table is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.

Caption: General workflow for a base-catalyzed Aldol reaction.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group of N-protected amino aldehydes to form secondary amino alcohols. The stereoselectivity of this addition is a classic example of the competition between chelation and non-chelation control.

Table 3: Influence of N-Protecting Group on Diastereoselectivity of Grignard Reactions

| N-Protected Amino Aldehyde | Grignard Reagent | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Boc-L-leucinal | MeMgBr | MgBr₂ | Et₂O | -78 | 98:2 | 92 | [1] |

| N-Cbz-L-leucinal | MeMgBr | - | THF | -78 | 10:90 | 85 | [1] |

| N-Fmoc-L-phenylalaninal | PhMgBr | - | THF | -78 | 15:85 | 88 | [1] |

Note: The data in this table is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.

Caption: Influence of N-protecting group on stereochemical outcome of organometallic addition.

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-protected amino aldehydes and their subsequent use in the key reactions discussed.

Synthesis of N-Protected Amino Aldehydes

A common route to N-protected amino aldehydes involves the reduction of the corresponding N-protected amino acid or its ester derivative.

Protocol 4.1.1: Synthesis of N-Boc-L-phenylalaninal [2]

-

To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF at -15 °C under an argon atmosphere, add N-methylmorpholine (1.1 eq).

-

Slowly add isobutyl chloroformate (1.1 eq) and stir the mixture for 15 minutes.

-

Filter the resulting precipitate and wash with cold, anhydrous THF.

-

To the combined filtrate at -78 °C, add a solution of lithium aluminum hydride (0.5 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-L-phenylalaninal.

Pictet-Spengler Reaction

Protocol 4.2.1: Synthesis of a Tetrahydro-β-carboline from N-Boc-L-tryptophanal [9]

-

Dissolve N-Boc-L-tryptophanal (1.0 eq) and tryptamine (1.05 eq) in dichloromethane (0.1 M).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.